Methyl 3-formyl-4-(trifluoromethoxy)benzoate
Description
Methyl 3-formyl-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H7F3O4 It is a derivative of benzoic acid, featuring a formyl group at the 3-position and a trifluoromethoxy group at the 4-position
Properties
Molecular Formula |
C10H7F3O4 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
methyl 3-formyl-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-5H,1H3 |
InChI Key |
XKPQXRLKIXQTLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-formyl-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-4-(trifluoromethoxy)benzoic acid.
Reduction: Methyl 3-hydroxymethyl-4-(trifluoromethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Similar structure but lacks the formyl group at the 3-position.
Methyl 3-formyl-4-hydroxybenzoate: Similar structure but has a hydroxyl group instead of a trifluoromethoxy group at the 4-position.
Methyl 4-formylbenzoate: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
Methyl 3-formyl-4-(trifluoromethoxy)benzoate is unique due to the presence of both the formyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.
Biological Activity
Methyl 3-formyl-4-(trifluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H8F3O4
- Molecular Weight : 256.17 g/mol
- Key Functional Groups :
- Formyl group (-CHO)
- Trifluoromethoxy group (-CF3O)
The trifluoromethoxy group is known for enhancing lipophilicity and altering the pharmacokinetics of compounds, which may contribute to the biological activity of this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. Additionally, the trifluoromethoxy moiety can influence the compound's interactions with enzymes and receptors due to its electron-withdrawing nature, leading to altered binding affinities compared to non-fluorinated analogs .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <100 μg/ml |
| Escherichia coli | <100 μg/ml |
| Klebsiella pneumoniae | <100 μg/ml |
| Acinetobacter baumannii | <100 μg/ml |
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, which contributes to its antimicrobial efficacy .
Anticancer Activity
This compound has also been explored for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
- Cell Lines Tested :
- Human cervical cancer (HeLa)
- Human lung adenocarcinoma (A549)
In these studies, the compound demonstrated a significant reduction in cell viability at concentrations ranging from 50 to 200 μM after 72 hours of treatment .
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the effectiveness of this compound against a panel of resistant bacterial strains. The results indicated that the compound inhibited growth in all tested strains, with particular efficacy against Klebsiella pneumoniae strains harboring resistance genes. -
Case Study on Anticancer Potential :
In a preclinical model using HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against cervical cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-formyl-4-(trifluoromethoxy)benzoate?
- Methodology :
- Step 1 : Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, 4-(trifluoromethoxy)benzoyl chloride derivatives (e.g., CAS 329-15-7, ) can serve as precursors.
- Step 2 : Esterification of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄).
- Step 3 : Formylation at the 3-position via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF.
- Key Reference : The compound’s CAS (148438-00-0) and molecular formula (C₉H₇F₃O₃) are detailed in . Related triazine syntheses () illustrate esterification and functionalization steps.
Q. How is the purity and structural integrity of this compound confirmed in research settings?
- Analytical Techniques :
- ¹H NMR : Characteristic peaks for the formyl group (δ ~9.8–10.2 ppm) and trifluoromethoxy substituent (δ ~4.5–5.0 ppm for adjacent protons). and provide NMR data for analogous compounds.
- Mass Spectrometry : Molecular ion peak at m/z 220.1 (M⁺) matches the molecular weight ( ).
- Chromatography : HPLC or MPLC () with gradients (e.g., CH₂Cl₂/EtOAc) ensures purity >95%.
Advanced Research Questions
Q. What challenges arise in optimizing the formylation of 4-(trifluoromethoxy)benzoate derivatives, and how are they addressed?
- Challenges :
- Regioselectivity : Competing formylation at undesired positions due to electron-withdrawing effects of the trifluoromethoxy group.
- By-product Formation : Over-oxidation to carboxylic acids or side reactions with the ester group.
- Solutions :
- Use directing groups (e.g., boronic acids, ) to control formylation sites.
- Mild conditions (e.g., POCl₃/DMF at 0°C) to minimize ester hydrolysis ( ).
Q. How does the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (e.g., SNAr) at the 2- or 6-positions.
- Applications :
- Suzuki-Miyaura coupling with boronic acids (e.g., 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, CAS 1310383-91-5, ) to synthesize biaryl derivatives.
- Comparison with iodo-substituted analogs (e.g., methyl 3-iodo-4-(trifluoromethoxy)benzoate, ) highlights enhanced reactivity due to -OCF₃.
Q. What strategies are effective for purifying this compound when by-products arise from esterification or formylation?
- Purification Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
